molecular formula C25H35N3O5S B283328 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide

Cat. No.: B283328
M. Wt: 489.6 g/mol
InChI Key: APFHYAOXXZSYIC-UHFFFAOYSA-N
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Description

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes various functional groups such as aminosulfonyl, ethoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Aminosulfonyl Intermediate: This step involves the reaction of a sulfonamide with an appropriate amine to form the aminosulfonyl group.

    Ethylation and Phenylation: The intermediate is then subjected to ethylation and phenylation reactions to introduce the ethoxy and phenyl groups.

    Coupling Reaction: The final step involves coupling the intermediate with N-cyclohexylacetamide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Pathways: Affecting biochemical pathways by interacting with receptors or signaling molecules.

    Altering Cellular Functions: Influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide
  • Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C25H35N3O5S

Molecular Weight

489.6 g/mol

IUPAC Name

N-cyclohexyl-2-[2-ethoxy-4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C25H35N3O5S/c1-2-32-24-16-20(17-27-15-14-19-8-11-22(12-9-19)34(26,30)31)10-13-23(24)33-18-25(29)28-21-6-4-3-5-7-21/h8-13,16,21,27H,2-7,14-15,17-18H2,1H3,(H,28,29)(H2,26,30,31)

InChI Key

APFHYAOXXZSYIC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3

Origin of Product

United States

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